rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride
CAS No.: 1909287-97-3
Cat. No.: VC8085391
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909287-97-3 |
|---|---|
| Molecular Formula | C8H16ClNO |
| Molecular Weight | 177.67 |
| IUPAC Name | (2S,4R)-2-cyclopropylpiperidin-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO.ClH/c10-7-3-4-9-8(5-7)6-1-2-6;/h6-10H,1-5H2;1H/t7-,8+;/m1./s1 |
| Standard InChI Key | XSEBYVVWEMOGOZ-WLYNEOFISA-N |
| Isomeric SMILES | C1CN[C@@H](C[C@@H]1O)C2CC2.Cl |
| SMILES | C1CC1C2CC(CCN2)O.Cl |
| Canonical SMILES | C1CC1C2CC(CCN2)O.Cl |
Introduction
Chemical Structure and Stereochemical Properties
The molecular formula of rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride is C₈H₁₆ClNO, with a molecular weight of 177.67 g/mol . The piperidine ring adopts a chair conformation, with the cyclopropyl and hydroxyl groups occupying equatorial positions (Figure 1). Key stereochemical features include:
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Bond angles: The cyclopropyl ring introduces strain, with C-C-C angles of ~60°, influencing reactivity .
Table 1: Structural and Stereochemical Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S,4R)-2-cyclopropylpiperidin-4-ol; hydrochloride | |
| SMILES | C1CNC@@HC2CC2.Cl | |
| InChI Key | XSEBYVVWEMOGOZ-WLYNEOFISA-N | |
| Chiral Centers | 2 (C2, C4) |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via stereoselective cyclopropanation followed by resolution of enantiomers:
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Cyclopropanation: A piperidine precursor undergoes [2+1] cycloaddition with a carbene source to form the cyclopropyl group .
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Hydroxylation: Oxidation at C4 introduces the hydroxyl group .
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Salt Formation: Treatment with HCl yields the hydrochloride salt .
Industrial-scale production by MolCore BioPharmatech achieves >98% purity under ISO-certified conditions .
Analytical Characterization
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HPLC: Purity ≥98% (C18 column, acetonitrile/water gradient) .
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X-ray Crystallography: Confirms chair conformation and substituent geometry .
Pharmaceutical Applications
Role in Drug Discovery
rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride serves as a key intermediate in synthesizing:
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Renin Inhibitors: Piperidine derivatives modulate the renin-angiotensin system .
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BCL6 Inhibitors: Fused tricyclic quinolinones derived from this scaffold show sub-nanomolar IC₅₀ values in lymphoma models .
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Janus Kinase (JAK) Inhibitors: Patented compounds incorporating this structure exhibit anti-inflammatory activity .
Table 2: Biological Activity of Derivatives
| Derivative | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 4-Hydroxy-3,5-piperidine | Renin | 2.1 nM | |
| Fused-tricyclic quinolinone | BCL6 | 0.8 nM | |
| Pyrimidin-2-amine | JAK2 | 5.4 nM |
Physicochemical Properties
Solubility and Stability
Spectroscopic Data
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